4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate
Description
4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate is a synthetic ester compound characterized by a central phenyl ring substituted with a tert-butyl group at the para position and a 1-phenylethyl moiety at the ortho position, linked via a propanoate ester bridge. This structure confers significant steric bulk and lipophilicity, which may influence its physicochemical properties, such as solubility and metabolic stability.
Properties
CAS No. |
6316-31-0 |
|---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[4-tert-butyl-2-(1-phenylethyl)phenyl] propanoate |
InChI |
InChI=1S/C21H26O2/c1-6-20(22)23-19-13-12-17(21(3,4)5)14-18(19)15(2)16-10-8-7-9-11-16/h7-15H,6H2,1-5H3 |
InChI Key |
PSLACLLQCBVOCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate typically involves esterification reactions. One common method is the reaction between 4-tert-butyl-2-(1-phenylethyl)phenol and propanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then interact with biological pathways. The aromatic ring and tert-butyl group contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Tert-butyl vs. Methyl Groups
A closely related compound, 4-tert-butyl-2-methylphenyl propanoate (PubChem CID: N/A), replaces the 1-phenylethyl group with a methyl group. Key differences include:
| Property | 4-Tert-butyl-2-(1-phenylethyl)phenyl Propanoate | 4-Tert-butyl-2-methylphenyl Propanoate |
|---|---|---|
| Molecular Weight (g/mol) | ~354.5 (estimated) | ~250.3 (estimated) |
| LogP (Lipophilicity) | ~5.8 (predicted) | ~3.9 (predicted) |
| Steric Bulk | High (due to 1-phenylethyl) | Moderate (methyl substituent) |
Aromatic Substituent Patterns
Compounds like (R)-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)phenyl-boronic acid (9c) () share the 1-phenylethyl aromatic motif but incorporate boronic acid and carbamoyl functionalities. These groups enable applications in Suzuki-Miyaura cross-coupling reactions, unlike the ester-based propanoate derivative. For example, Suzuki coupling of similar boronic acids with dibromonaphthalene achieves moderate yields (~58%), suggesting that steric bulk in 4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate might hinder analogous reactions .
Ester Prodrug Comparisons
Propanoate esters of ketoprofen, such as methyl 2-(3-benzoyl phenyl) propanoate, demonstrate that esterification can modulate bioactivity. While the target compound lacks pharmacological data, methyl propanoate analogs show enhanced anti-inflammatory activity compared to parent drugs, implying that 4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate could similarly act as a prodrug or metabolic intermediate .
Biological Activity
4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate, also known by its CAS number 6316-31-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, particularly in the context of anticancer activity and other therapeutic potentials, based on recent research findings.
- Molecular Formula : C21H26O
- Molecular Weight : 310.43 g/mol
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in cancer treatment. The compound's structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
Anticancer Activity
One of the most notable aspects of 4-tert-butyl-2-(1-phenylethyl)phenyl propanoate is its anticancer properties. A derivative of this compound, specifically 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has been studied for its effects on cancer cell lines.
Case Studies and Research Findings
-
Cell Proliferation Inhibition :
- KTH-13-t-Bu was shown to significantly reduce the proliferation of several cancer cell lines including C6 glioma, MDA-MB-231 (breast cancer), LoVo (colon cancer), and HCT-15 (colon cancer) cells. The IC50 values for these cell lines were determined through dose-response assays, indicating effective growth inhibition at nanomolar concentrations .
-
Induction of Apoptosis :
- The compound induced morphological changes in C6 glioma cells and increased the levels of early apoptotic cells as evidenced by annexin V-FITC staining. Additionally, it elevated the levels of cleaved caspases (caspase-3 and -9), which are critical markers for apoptosis, while decreasing the levels of anti-apoptotic proteins like Bcl-2 .
- Mechanistic Insights :
Toxicological Assessment
The safety profile of related compounds has been evaluated extensively. Studies indicate that aryl alkyl alcohol derivatives, similar to 4-tert-butyl-2-(1-phenylethyl)phenyl propanoate, show low toxicity levels in repeated-dose studies and no significant mutagenic or carcinogenic effects . This suggests a favorable safety margin for therapeutic applications.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
